![molecular formula C16H18N2S B13884866 6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a pyrrolo[2,3-d][1,3]thiazole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole can be achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrrolo[2,3-d][1,3]thiazole under the catalysis of palladium complexes such as Pd(dppf)Cl2. The reaction is typically carried out in the presence of a base like potassium carbonate (K2CO3) and a solvent such as isopropanol (i-PrOH) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura cross-coupling reaction to achieve high yields and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like H2O2, and reducing agents such as NaBH4. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-tert-Butylphenyl)methyl]-6-methyl-1,2,3,5-tetrahydro-s-indacene
- 2-(4-tert-Butylbenzyl)propionaldehyde
Uniqueness
6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to its specific structural features, which confer distinct chemical and physical properties. Its pyrrolo[2,3-d][1,3]thiazole core provides a versatile platform for various chemical modifications and applications.
Propriétés
Formule moléculaire |
C16H18N2S |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C16H18N2S/c1-16(2,3)13-6-4-11(5-7-13)8-12-9-17-15-14(12)19-10-18-15/h4-7,9-10,17H,8H2,1-3H3 |
Clé InChI |
SDRGYZULRNYJSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CC2=CNC3=C2SC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)
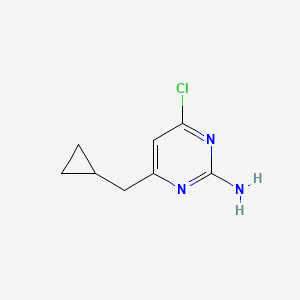
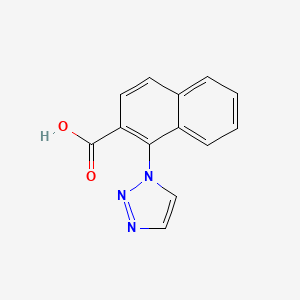
![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)
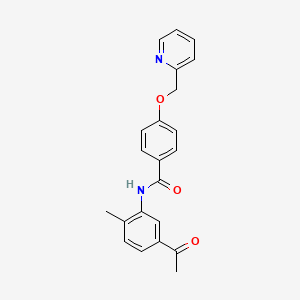

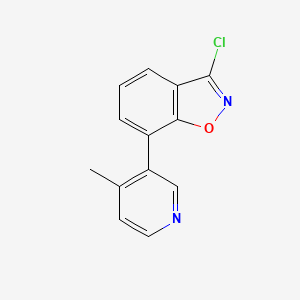
![Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)
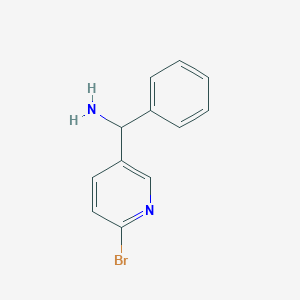
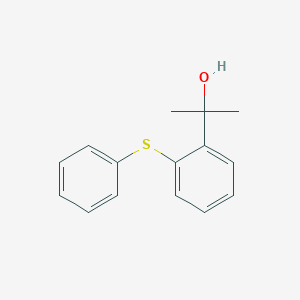
![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)
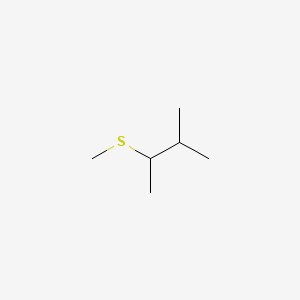
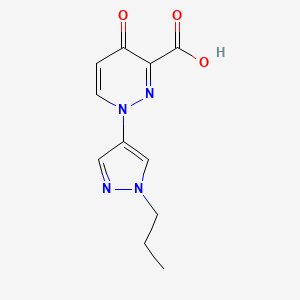
![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
